N-(3-Methoxypropyl)-1-methyl-4-piperidinamine disuccinate
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Overview
Description
“N-(3-Methoxypropyl)acrylamide” is a compound used in scientific research . It has been studied for its use in radiotherapy dosimetry . “3-Methoxypropylamine” is another related compound with the molecular formula C4H11NO .
Synthesis Analysis
While specific synthesis information for “N-(3-Methoxypropyl)-1-methyl-4-piperidinamine disuccinate” was not found, a related compound “N-(3-Methoxypropyl)acrylamide” has been studied in the context of polymer-gel dosimeters for radiotherapy .Chemical Reactions Analysis
“N-(3-Methoxypropyl)acrylamide” has been studied in the context of polymer-gel dosimeters for radiotherapy, where it undergoes reactions upon irradiation .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methoxypropylamine” can be found on ChemSpider and MilliporeSigma .Scientific Research Applications
- Findings : Adding lithium chloride (LiCl) to NMPAGAT improves its dose-response performance. NMPAGAT-LiCl gels exhibit enhanced sensitivity, especially at concentrations of 1000 mM LiCl .
- Advantages : NMPAGAT gel dosimeters offer high accuracy and resolution compared to traditional 1D and 2D dosimeters .
- Measurement Technique : MRI or NMR measures relaxation rates (R1 and R2) to assess dose distribution .
- Purpose : These dosimeters aid in validating radiotherapy treatment plans and assessing the influence of radiation energy, dose, and dose rate .
- Temperature Effects : Dose-response decreases with increasing scanning temperature, but R2 remains unaffected by irradiation temperature changes within 15–25 °C .
Radiotherapy Dosimetry
Treatment Planning Validation
MRI/NMR Readout
Anoxic and Normoxic Dosimeters
Stability and Scanning Temperature
Dose Rate and Photon Energy Independence
Safety and Hazards
Future Directions
properties
IUPAC Name |
butanedioic acid;N-(3-methoxypropyl)-1-methylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O.2C4H6O4/c1-12-7-4-10(5-8-12)11-6-3-9-13-2;2*5-3(6)1-2-4(7)8/h10-11H,3-9H2,1-2H3;2*1-2H2,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNWKGNNNBUTQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCCOC.C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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